2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
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Overview
Description
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C16H13Cl2N5OS and its molecular weight is 394.27. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Screening : This compound and its derivatives have been synthesized for their potential antimicrobial properties. For example, MahyavanshiJyotindra et al. (2011) reported the synthesis of derivatives of this compound and evaluated their antibacterial, antifungal, and anti-tuberculosis activities. Their findings highlighted the wide range of pharmaceutical activities of compounds containing the 1,2,4-triazole ring system, including antimicrobial effects (MahyavanshiJyotindra et al., 2011).
Antimicrobial Activity of Novel Derivatives : Patel and Shaikh (2011) synthesized new derivatives of this compound and evaluated their antimicrobial activities. Some of these compounds showed good activity compared to standard drugs, indicating their potential as effective antimicrobial agents (Patel & Shaikh, 2011).
Synthesis and Structural Properties
Synthesis and Characterization : The synthesis and characterization of such compounds are crucial for understanding their applications. For instance, Lahtinen et al. (2014) conducted a study on the synthesis, characterization, thermal, and antimicrobial studies of N-substituted Sulfanilamide derivatives (Lahtinen et al., 2014).
Vibrational Spectroscopic Studies : Jenepha Mary et al. (2022) characterized an antiviral active molecule related to this compound using vibrational spectroscopy, highlighting the importance of understanding the molecular structures for potential applications (Jenepha Mary et al., 2022).
Potential Antitumor Activities
Antitumor Activity Evaluation : Yurttaş et al. (2015) synthesized derivatives of this compound and screened them for potential antitumor activity against human tumor cell lines, indicating its potential application in cancer research (Yurttaş et al., 2015).
Design and Evaluation of Analogues : Shukla et al. (2012) designed and evaluated analogs of this compound as glutaminase inhibitors, showing their application in inhibiting tumor growth (Shukla et al., 2012).
Mechanism of Action
Target of Action
1,2,4-triazole derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors. The specific target of “2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide” would depend on its exact structure and functional groups .
Mode of Action
The interaction of 1,2,4-triazole derivatives with their targets often involves the formation of hydrogen bonds and hydrophobic interactions. This can lead to changes in the conformation or activity of the target, which can affect cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially inhibit or enhance that pathway .
Pharmacokinetics
The ADME properties of the compound would depend on its exact structure. Factors such as its size, charge, lipophilicity, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. This could range from changes in gene expression to alterations in cellular signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5OS/c17-11-7-4-8-12(18)14(11)20-13(24)9-25-16-22-21-15(23(16)19)10-5-2-1-3-6-10/h1-8H,9,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZAVIICOPUVDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
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